molecular formula C14H11FO2 B13629120 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13629120
M. Wt: 230.23 g/mol
InChI Key: DLHRJCIFSQEQSB-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a fluorinated biphenyl compound is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then subjected to a reduction reaction to convert the acyl group to an aldehyde group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the aldehyde group.

    3-Formylphenylboronic acid: Contains a formyl group but differs in the presence of a boronic acid group.

Uniqueness

2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its fluorine, methoxy, and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-12-5-6-13(14(15)8-12)11-4-2-3-10(7-11)9-16/h2-9H,1H3

InChI Key

DLHRJCIFSQEQSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)F

Origin of Product

United States

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